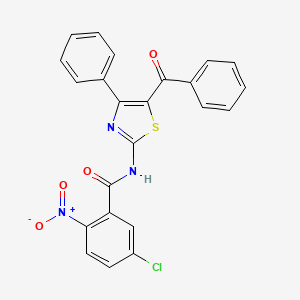
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, a thiazole ring, a chloro substituent, and a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Chlorination: The nitro and chloro substituents can be introduced through nitration and chlorination reactions, respectively. Nitration typically involves the reaction of the aromatic ring with a mixture of concentrated nitric and sulfuric acids, while chlorination can be achieved using chlorine gas or other chlorinating agents.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学的研究の応用
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies to investigate its biological activity, such as its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating various diseases.
Industry: It can be utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it might interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity.
類似化合物との比較
Similar Compounds
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is unique due to the presence of both chloro and nitro substituents on the benzamide moiety. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O4S/c24-16-11-12-18(27(30)31)17(13-16)22(29)26-23-25-19(14-7-3-1-4-8-14)21(32-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIQAUQEELPSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)
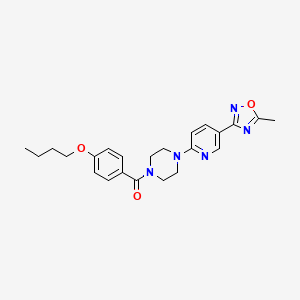
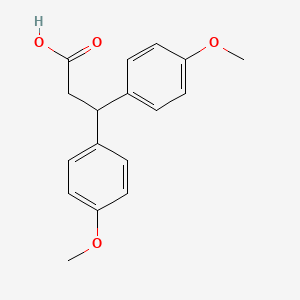

![2-bromo-N-[cyano(2-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2724029.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethan-1-one](/img/structure/B2724030.png)
![7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2724031.png)
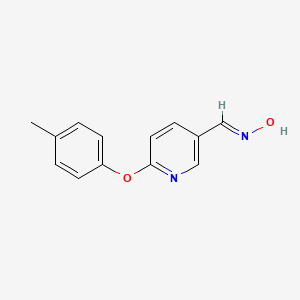
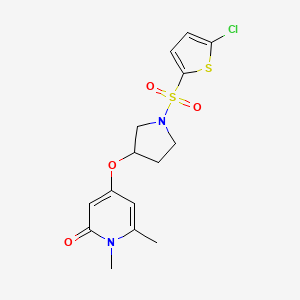
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2724037.png)
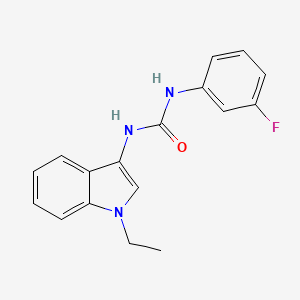
![2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2724041.png)
